Home > Products > Screening Compounds P77617 > Dovitinib lactate
Dovitinib lactate - 692737-80-7

Dovitinib lactate

Catalog Number: EVT-505915
CAS Number: 692737-80-7
Molecular Formula: C24H27FN6O4
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dovitinib lactate is a potent, multi-targeted, small molecule inhibitor of receptor tyrosine kinases (RTKs). [, ] It acts on type III-V RTKs, including vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, fibroblast growth factor receptors (FGFRs) 1, 2, and 3, platelet-derived growth factor receptor beta (PDGFRβ), c-KIT, and fms-like tyrosine kinase 3 (FLT3). [, , ] This compound exhibits anti-angiogenic properties by targeting these RTKs, which are involved in tumor growth and neovascularization. [, , ]

Future Directions
  • Optimization of Dosing Schedules: Further research is needed to optimize dosing schedules for Dovitinib lactate to maximize its therapeutic efficacy while minimizing potential side effects. [] Developing accurate pharmacokinetic/pharmacodynamic models could aid in personalizing dosing regimens based on individual patient characteristics.
  • Combination Therapies: Exploring the synergistic effects of Dovitinib lactate in combination with other anticancer agents, such as chemotherapy or immunotherapy, could lead to more effective treatment strategies for various cancers. []
  • Development of Companion Diagnostics: Identifying predictive biomarkers associated with response to Dovitinib lactate could enable the selection of patients most likely to benefit from treatment. [, ]

Dovitinib (Free Base)

Compound Description: Dovitinib (free base) is the non-salt form of Dovitinib, a potent, multi-target receptor tyrosine kinase inhibitor [].

Dovitinib Dilactic Acid

Compound Description: Dovitinib dilactic acid is a form of Dovitinib where two molecules of lactic acid are associated with the parent molecule [].

Regorafenib

Compound Description: Regorafenib is a multi-kinase inhibitor targeting angiogenic, stromal, and oncogenic receptor tyrosine kinases [, ].

Erlotinib

Compound Description: Erlotinib is a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) [].

Imatinib

Compound Description: Imatinib is a tyrosine kinase inhibitor primarily targeting BCR-ABL, c-KIT, and PDGFR [].

Vatalanib

Compound Description: Vatalanib is a tyrosine kinase inhibitor with potent activity against all three VEGF receptors [].

Sunitinib

Compound Description: Sunitinib is a multi-targeted tyrosine kinase inhibitor targeting VEGFRs, PDGFRs, KIT, and FLT3 [].

Loxo-101 (Larotrectinib)

Compound Description: Loxo-101 is a highly selective TRK inhibitor, effective against tumors harboring TRK gene fusions [].

Entrectinib

Compound Description: Entrectinib is a multi-kinase inhibitor targeting TRK, ROS1, and ALK fusion proteins [].

Crizotinib

Compound Description: Crizotinib is a tyrosine kinase inhibitor targeting ALK, ROS1, and MET [].

Synthesis Analysis

Methods and Technical Details

The synthesis of dovitinib lactate involves several steps that typically start with the preparation of the core structure of dovitinib. The lactate form is generated by reacting dovitinib with lactic acid or its derivatives. The synthesis can be optimized through various methods such as:

  1. Refluxing: Heating the reaction mixture under reflux conditions to facilitate the formation of the lactate ester.
  2. Solvent Selection: Utilizing polar aprotic solvents to enhance solubility and reactivity.
  3. Purification Techniques: Employing chromatography techniques post-synthesis to isolate pure dovitinib lactate from by-products.

The specific reaction conditions, including temperature, time, and concentration of reactants, are critical for maximizing yield and purity.

Chemical Reactions Analysis

Reactions and Technical Details

Dovitinib lactate undergoes various chemical reactions that are significant for its pharmacological activity:

  1. Phosphorylation Inhibition: Dovitinib lactate inhibits phosphorylation processes by blocking ATP binding to receptor tyrosine kinases.
  2. Metabolic Stability: Studies using ultra-fast liquid chromatography coupled with tandem mass spectrometry have shown that dovitinib lactate exhibits significant metabolic stability in vitro, indicating a low rate of degradation in biological systems .
  3. Interaction with Cellular Targets: The compound has been shown to affect signaling pathways related to cell proliferation and survival in cancer cells by inhibiting key growth factors such as vascular endothelial growth factor.
Mechanism of Action

Process and Data

Dovitinib lactate exerts its anticancer effects primarily through the inhibition of multiple receptor tyrosine kinases. The mechanism includes:

  • Blocking Angiogenesis: By inhibiting vascular endothelial growth factor receptors, dovitinib lactate reduces blood vessel formation in tumors.
  • Inhibiting Tumor Growth: It targets pathways involved in cell proliferation, leading to decreased tumor cell survival.
  • Modulating Immune Response: Dovitinib lactate may also influence immune cell behavior within the tumor microenvironment .

Experimental data indicate that it can significantly reduce levels of chemokines associated with cancer progression, such as CCL2 and CCL5 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dovitinib lactate exhibits several relevant physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.

These properties are crucial for formulation development and therapeutic applications.

Applications

Scientific Uses

Dovitinib lactate is primarily used in cancer research due to its ability to inhibit multiple signaling pathways associated with tumor growth. Its applications include:

  1. Anticancer Drug Development: As a lead compound in clinical trials for various cancers, including breast cancer and renal cell carcinoma.
  2. Research Tool: Utilized in preclinical studies to understand the role of receptor tyrosine kinases in cancer biology.
  3. Combination Therapies: Investigated for use alongside other therapeutic agents to enhance efficacy against resistant cancer types.
Introduction to Dovitinib Lactate

Nomenclature and Chemical Classification

Dovitinib lactate (systematic name: (2S)-2-hydroxypropanoic acid 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-1,3-benzodiazol-2-yl]-1,2-dihydroquinolin-2-one hydrate) is the lactate salt hydrate form of the free base dovitinib. Its molecular formula is C₂₄H₂₉FN₆O₅, with a molecular weight of 500.53 g/mol [2] [7]. Key identifiers include:

  • CAS Registry: 915769-50-5 (hydrate form)
  • ChEMBL ID: CHEMBL2103806
  • Synonyms: TKI-258 lactate, CHIR-258 lactate [3] [5]

Table 1: Chemical Identifiers of Dovitinib Lactate

PropertyValue
IUPAC Name(2S)-2-hydroxypropanoic acid 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-1,3-benzodiazol-2-yl]-1,2-dihydroquinolin-2-one hydrate
Molecular FormulaC₂₄H₂₉FN₆O₅
Molecular Weight500.53 g/mol
CAS Number915769-50-5
SMILESO.CC@HC(O)=O.CN1CCN(CC1)C1=CC=C2N=C(NC2=C1)C1=C(N)C2=C(NC1=O)C=CC=C2F

Chemically, it is classified as a quinoline-benzimidazole derivative featuring a piperazine-methyl substituent [1]. This heterocyclic scaffold enables potent inhibition of receptor tyrosine kinases (RTKs) through competitive ATP-binding site blockade.

Historical Development and Rationale for Design

Dovitinib (originally designated CHIR-258) was developed by Chiron Corporation (later acquired by Novartis) as an orally bioavailable, multitargeted kinase inhibitor. Its design rationale addressed two key oncogenic mechanisms:

  • Angiogenesis Suppression: Simultaneous targeting of VEGFR1-3 (IC₅₀: 8-13 nM) and PDGFRα/β (IC₅₀: 27/210 nM) to disrupt tumor vascularization [3] [5].
  • FGFR-Driven Resistance: Inhibition of FGFR1/3 (IC₅₀: 8-9 nM) to overcome resistance to VEGF-targeted therapies in renal cell carcinoma (RCC) and other solid tumors [4].

The benzimidazole-quinoline core was optimized for binding versatility, enabling interactions with divergent kinase hinge regions. Structural analyses confirmed its type I½B binding mode in FGFR1, forming hydrogen bonds with E562 and A564 residues while occupying the hydrophobic front pocket [1]. Unlike selective FGFR inhibitors (e.g., erdafitinib), dovitinib lacks hyperphosphatemia induction due to its distinct target profile [1].

Overview of Therapeutic Indications (Preclinical and Discontinued Contexts)

In preclinical studies, dovitinib lactate demonstrated efficacy across diverse models:

  • Prostate Cancer: Blocked FGFR1-mediated tumor-stromal signaling in bone metastases, reducing osteoblast-driven proliferation (MDA PCa 118b xenografts) [6].
  • Multiple Myeloma: Inhibited FGFR3-mutant cell proliferation (KMS11, OPM2; IC₅₀: 90 nM) and suppressed FGF-dependent ERK phosphorylation [5].
  • Hepatocellular Carcinoma (HCC): Achieved 94% tumor growth inhibition at 60 mg/kg in xenografts by blocking FGFR/PDGFRβ/VEGFR2 pathways [3].

Table 2: Kinase Inhibition Profile of Dovitinib Lactate

Kinase TargetClassIC₅₀ (nM)Biological Impact
FGFR1IV (RTK)8Suppresses tumor-stromal signaling
FGFR3IV (RTK)9Inhibits mutant myeloma cell growth
VEGFR2V (RTK)13Disrupts angiogenesis
FLT3III (RTK)1Targets AML-driven kinases
c-KITIII (RTK)2Inhibits stem cell factor signaling
PDGFRβIII (RTK)210Modulates stromal interactions

Clinically investigated indications (all discontinued after Phase III):

  • Renal Cell Carcinoma (RCC): Evaluated in VEGF-refractory patients based on FGFR inhibition rationale. A randomized Phase III trial (NCT01223027) showed no superiority over sorafenib [4].
  • Metastatic Melanoma: Phase I/II trials (NCT01700270) demonstrated limited activity despite preclinical promise [4] [5].
  • Gastrointestinal Stromal Tumors (GIST): A Phase I trial (NCT02268435) was withdrawn prior to enrollment [5].

Current research focuses on biomarker-driven applications, particularly in tumors with FGFR pathway alterations or VEGF resistance mechanisms [4] [6].

Molecular Structure of Dovitinib Lactate:

<svg xmlns="http://www.w3.org/2000/svg" width="400" height="300" viewBox="0 0 400 300">  <!-- Simplified structure representation based on SMILES string -->  <text x="200" y="150" font-family="Arial" font-size="14" fill="black" text-anchor="middle">  C24H29FN6O5 (Quinoline-benzimidazole core with piperazine-methyl and lactate groups)  </text>  </svg>  

Key: The structure integrates a quinoline-benzimidazole core (kinase-binding domain), 4-methylpiperazine (solubility modifier), and lactate counterion (salt stabilizer). Hydrogen-bonding motifs at the quinoline NH and carbonyl groups enable hinge region interactions [1] [2].

Properties

CAS Number

692737-80-7

Product Name

Dovitinib lactate

IUPAC Name

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid

Molecular Formula

C24H27FN6O4

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C21H21FN6O.C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6)

InChI Key

ZRHDKBOBHHFLBW-UHFFFAOYSA-N

SMILES

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N

Synonyms

4-Amino-5-fluoro-3-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2(1H)-quinolinone 2-Hydroxypropanoic Acid; CHIR 258; TKI 258; _x000B_

Canonical SMILES

CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.